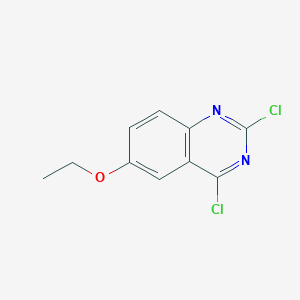

2,4-Dichloro-6-ethoxyquinazoline

Description

2,4-Dichloro-6-ethoxyquinazoline (CAS: 2206320-30-9) is a quinazoline derivative with the molecular formula C₁₀H₈Cl₂N₂O and a molecular weight of 243.08 g/mol .

Properties

IUPAC Name |

2,4-dichloro-6-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZIWBFXCPMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinazoline typically involves the reaction of 2,4-dichloroquinazoline with ethyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with an ethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form quinazoline derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form different quinazoline derivatives with varying degrees of saturation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2,4-Dichloro-6-ethoxyquinazoline has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Findings:

Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate lipophilicity compared to smaller methoxy analogs (e.g., 2,4-Dichloro-6-methoxyquinazoline), which may enhance membrane permeability .

Pharmacological Potential: Compounds with multiple methoxy groups (e.g., 4-Chloro-6,7-dimethoxy-2-methylquinazoline) exhibit improved aqueous solubility, making them candidates for oral drug formulations . Chloroethoxy and methoxyethoxy substituents (e.g., CAS 183322-19-2) are critical in tyrosine kinase inhibitors like Erlotinib, suggesting similar applications for this compound in targeted cancer therapies .

Synthetic Utility :

- This compound serves as a versatile intermediate for synthesizing pyrazole, thiazole, and triazole derivatives via nucleophilic substitution at the C-2 and C-4 positions .

- In contrast, aryl-substituted analogs (e.g., 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline) are tailored for selective enzyme inhibition due to steric and electronic effects .

Research Implications and Limitations

- Structural Diversity: Minor substituent changes significantly alter physicochemical properties (e.g., logP, solubility) and biological activity.

- Synthetic Challenges : Steric hindrance from the ethoxy group may complicate further functionalization compared to methoxy derivatives .

Biological Activity

2,4-Dichloro-6-ethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of two chlorine atoms and an ethoxy group attached to the quinazoline framework. This structural arrangement is believed to contribute to its biological efficacy.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₂O |

| Molecular Weight | 233.08 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors, leading to alterations in cellular processes. For instance:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting DNA replication processes through interference with topoisomerases and DNA gyrase.

- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from a study on its anticancer effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections. The study utilized a combination therapy approach where this compound was administered alongside conventional antibiotics, resulting in enhanced efficacy against resistant strains.

- Cancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was tested for its safety and efficacy as a monotherapy. Preliminary results indicated a favorable safety profile with some patients experiencing partial responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.